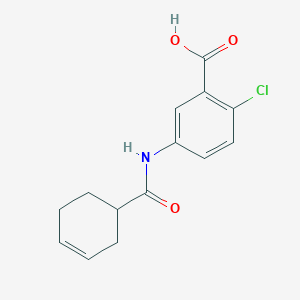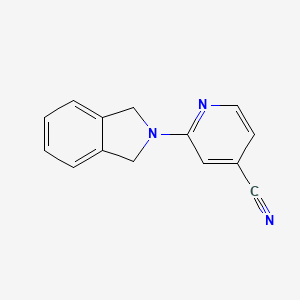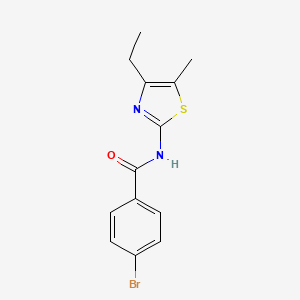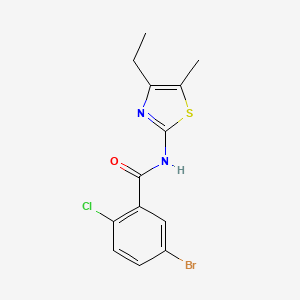
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide, also known as BTEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BTEB is a benzamide derivative that has been shown to possess anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been the subject of several scientific studies due to its potential applications in drug development. One study found that 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide inhibited the growth of human breast cancer cells in vitro, indicating its potential as an anti-cancer agent. Another study demonstrated that 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in human macrophages. Additionally, 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has a low toxicity profile, which reduces the risk of adverse effects on cells or animals used in experiments. However, one limitation of using 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide is its relatively high cost compared to other compounds with similar properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide and its potential applications in drug development.
Orientations Futures
There are several future directions for research on 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide in cancer therapy. Another area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 3-bromoaniline with 4-ethyl-5-methyl-2-thiocyanatobenzoic acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide in high yield and purity.
Propriétés
IUPAC Name |
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-11-8(2)18-13(15-11)16-12(17)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZSOSIKWPUDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)


![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)

![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)

![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)